REACTION_CXSMILES
|
C([S:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)C.[O-]CC.[Na+].C(O)(=O)C>C(O)C>[SH:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|
|
Name
|
ethyl 3-acetylthio-2-methylbutyrate
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SC(C(C(=O)OCC)C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
After addition of an aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
to the residue, extraction with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice)
|
Type
|
CUSTOM
|
Details
|
The solvent in the organic layer was evaporated off
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation (35 to 36° C./2 torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
SC(C(C(=O)OCC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.63 g | |
YIELD: PERCENTYIELD | 56.1% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |